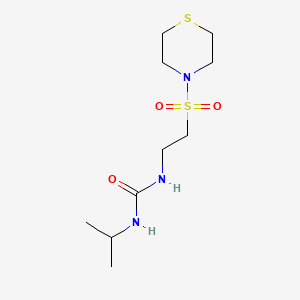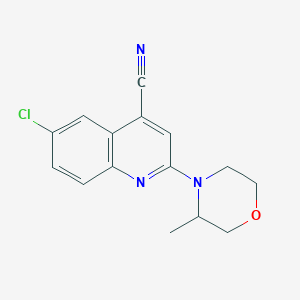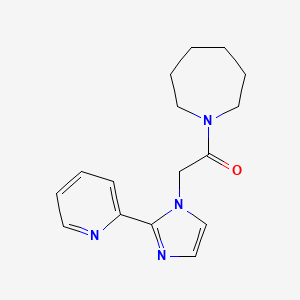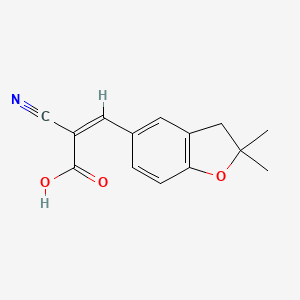
1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one, also known as DMXB-A, is a compound that has gained significant interest in scientific research due to its potential therapeutic applications. It belongs to the class of benzodiazepine receptor ligands and has been found to have anxiolytic and cognitive-enhancing effects.
Wirkmechanismus
1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one acts as a partial agonist of α7 nicotinic acetylcholine receptors (nAChRs), which are widely distributed in the central nervous system. Activation of α7 nAChRs has been linked to various cognitive processes, including learning and memory, attention, and sensory processing. 1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one has been found to enhance the function of α7 nAChRs, leading to improved cognitive performance and reduced anxiety.
Biochemical and Physiological Effects:
1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one has been found to have several biochemical and physiological effects, including increased release of acetylcholine, reduced levels of pro-inflammatory cytokines, and improved blood-brain barrier function. These effects contribute to the anxiolytic and cognitive-enhancing properties of 1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one has several advantages for use in laboratory experiments. It has high selectivity for α7 nAChRs, making it a useful tool for studying the function of these receptors. It also has good bioavailability and can be administered orally, making it easy to use in animal models. However, 1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one has a relatively short half-life and may require frequent dosing to maintain its effects.
Zukünftige Richtungen
There are several potential future directions for research on 1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one. One area of interest is the development of more potent and selective α7 nAChR agonists based on the structure of 1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one. Another direction is the investigation of the long-term effects of 1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one on cognitive function and the potential for its use in the treatment of neurodegenerative diseases. Additionally, the potential for 1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one to modulate immune function and inflammation is an area of interest for future research.
Synthesemethoden
The synthesis of 1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one involves the reaction of 2-aminobenzoxazole with 2-bromo-2-methylbutyryl chloride in the presence of triethylamine. The resulting intermediate compound is then reacted with ethyl chloroformate and ammonia to yield 1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one.
Wissenschaftliche Forschungsanwendungen
1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to have anxiolytic, anti-inflammatory, and cognitive-enhancing effects, making it a promising candidate for the treatment of anxiety disorders, Alzheimer's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-8-12(17)14-6-7-16(9)13-15-10-4-2-3-5-11(10)18-13/h2-5,9H,6-8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHXGMCAHBGHIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NCCN1C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]cyclopentanamine](/img/structure/B7553815.png)
![2-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-1H-isoquinoline-1-carboxamide](/img/structure/B7553821.png)
![6-bromo-2-(piperidin-1-ylmethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B7553826.png)


![4-Ethyl-2-pyridin-2-yl-6-[3-(1,2,4-triazol-1-yl)phenoxy]pyrimidine](/img/structure/B7553854.png)
![2,4-Difluoro-5-[(1-phenylcyclobutanecarbonyl)amino]benzamide](/img/structure/B7553859.png)
![2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]azepane-1-carboxamide](/img/structure/B7553862.png)
![5-[2-[(4-Methylpyrazol-1-yl)methyl]pyrrolidine-1-carbonyl]furan-2-sulfonamide](/img/structure/B7553866.png)


![4-[1-(4-Fluorophenyl)propyl]-1,4-thiazepane 1,1-dioxide](/img/structure/B7553891.png)